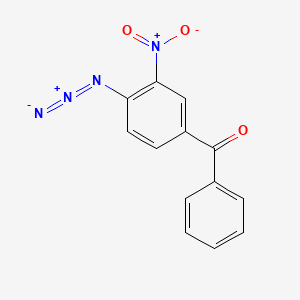
(4-Azido-3-nitrophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azido-3-nitrophenyl)(phenyl)methanone is an organic compound that features both azido and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azido-3-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of (phenyl)methanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems to handle the hazardous azido and nitro groups.
Chemical Reactions Analysis
Types of Reactions
(4-Azido-3-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in substitution reactions, often forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmethanone derivatives.
Scientific Research Applications
(4-Azido-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Azido-3-nitrophenyl)(phenyl)methanone involves its ability to form reactive intermediates such as nitrenes upon photolysis or thermolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. This property makes it useful in bioconjugation and surface modification applications.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-nitrophenyl)azide
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Uniqueness
(4-Azido-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to form reactive intermediates like nitrenes sets it apart from other similar compounds, making it particularly valuable in bioconjugation and materials science.
Properties
CAS No. |
112253-16-4 |
|---|---|
Molecular Formula |
C13H8N4O3 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(4-azido-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N4O3/c14-16-15-11-7-6-10(8-12(11)17(19)20)13(18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZCFMBBXOJCEBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















